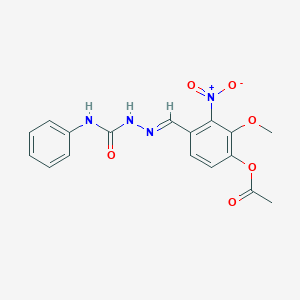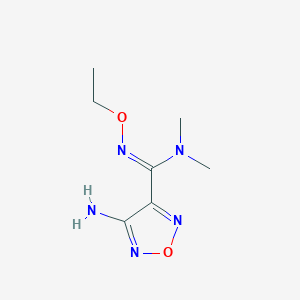![molecular formula C20H14ClN3OS B11539372 1-[(5Z)-4-(3-chlorophenyl)-5-(naphthalen-1-ylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl]ethanone](/img/structure/B11539372.png)
1-[(5Z)-4-(3-chlorophenyl)-5-(naphthalen-1-ylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5Z)-4-(3-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)IMINO]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of 1,3,4-thiadiazoles
Preparation Methods
The synthesis of 1-[(5Z)-4-(3-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)IMINO]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE typically involves multiple steps starting from readily available starting materials. One common synthetic route involves the following steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then treated with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is then converted to the corresponding sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: Finally, the sulfonyl chloride reacts with naphthylamine to form the desired product.
Chemical Reactions Analysis
1-[(5Z)-4-(3-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)IMINO]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and thiadiazole moieties.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(5Z)-4-(3-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)IMINO]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for developing new drugs.
Medicine: It has shown promise in the treatment of certain diseases due to its ability to inhibit specific enzymes and proteins.
Mechanism of Action
The mechanism of action of 1-[(5Z)-4-(3-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)IMINO]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and proteases, leading to the disruption of essential biological processes in microorganisms. Additionally, it can bind to DNA and RNA, interfering with their replication and transcription .
Comparison with Similar Compounds
1-[(5Z)-4-(3-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)IMINO]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE can be compared with other similar compounds such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the thiadiazole core but lacks the naphthyl and ethanone groups.
Naphthylamine derivatives: These compounds contain the naphthyl group but differ in their functional groups and overall structure.
Sulfonamide derivatives: These compounds have similar biological activities but differ in their chemical structure and synthesis routes.
Properties
Molecular Formula |
C20H14ClN3OS |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)-5-naphthalen-1-ylimino-1,3,4-thiadiazol-2-yl]ethanone |
InChI |
InChI=1S/C20H14ClN3OS/c1-13(25)19-23-24(16-9-5-8-15(21)12-16)20(26-19)22-18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,1H3 |
InChI Key |
UIJHLPCGQJMHJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(=NC2=CC=CC3=CC=CC=C32)S1)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3,5-dimethyl-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539296.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11539298.png)
![4-{[2,6-Bis(4-nitrophenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid](/img/structure/B11539311.png)
![2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11539312.png)

![5-(allyloxy)-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B11539323.png)
![N,N'-dicyclohexyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11539325.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide](/img/structure/B11539341.png)
![4-chloro-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539343.png)
![4-chloro-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11539352.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11539361.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11539363.png)


